STC314

Description

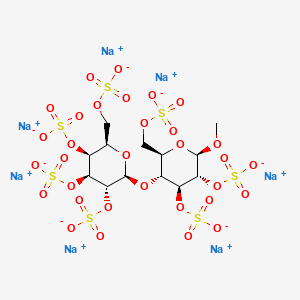

This compound is a highly sulfonated carbohydrate derivative with a complex polycyclic structure. Its heptasodium form indicates seven sodium counterions balancing the sulfate/sulfonate groups. The molecule contains two pyranose rings (oxane derivatives) interconnected via glycosidic linkages, with extensive sulfonation at positions 3, 4, 5, and 6 on both rings. A methoxy group is present at position 6 of the first oxane ring, distinguishing it from simpler sulfated sugars .

Properties

Molecular Formula |

C13H17Na7O32S7 |

|---|---|

Molecular Weight |

1070.7 g/mol |

IUPAC Name |

heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C13H24O32S7.7Na/c1-35-12-10(44-51(29,30)31)8(42-49(23,24)25)6(4(38-12)2-36-46(14,15)16)40-13-11(45-52(32,33)34)9(43-50(26,27)28)7(41-48(20,21)22)5(39-13)3-37-47(17,18)19;;;;;;;/h4-13H,2-3H2,1H3,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13+;;;;;;;/m1......./s1 |

InChI Key |

LDYMHHKWXRUKFZ-BLCUBZQJSA-G |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

Glycosidic Bond Formation

- The core disaccharide linkage is formed via glycosylation reactions between protected sugar donors and acceptors.

- Typical methods involve activation of the anomeric center (e.g., trichloroacetimidates or thioglycosides) followed by coupling under acidic or Lewis acid catalysis to ensure stereoselective formation of β or α glycosidic bonds.

- The stereochemistry is tightly controlled to yield the desired (2S,3R,4S,5S,6R) and (2R,3R,4S,5R,6R) configurations in the final product.

Selective Sulfonation

- Sulfonation is a critical step, introducing disulfonatooxy and sulfonatooxymethyl groups.

- This is typically achieved by reaction with sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled temperature and solvent conditions to avoid over-sulfonation or degradation.

- Protection groups on hydroxyls are selectively removed or retained to guide sulfonation at specific positions (e.g., 3,5-disulfonatooxy and 6-(sulfonatooxymethyl) groups).

Methylation

Deprotection and Purification

- After sulfonation and methylation, protecting groups are removed under mild acidic or hydrogenolytic conditions.

- The final compound is purified by ion-exchange chromatography to isolate the heptasodium salt form.

- Purity is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Starting material prep | Protected sugar derivatives | Obtain stereochemically defined monosaccharides |

| 2 | Glycosylation | Lewis acid catalyst (e.g., BF3·Et2O), trichloroacetimidate donors | Formation of glycosidic bonds with defined stereochemistry |

| 3 | Selective sulfonation | SO3-pyridine complex or chlorosulfonic acid, low temp | Introduction of sulfonate groups at specific hydroxyls |

| 4 | Methylation | Methyl iodide or dimethyl sulfate, base (NaH, K2CO3) | Installation of methoxy group at position 6 |

| 5 | Deprotection | Acidic or hydrogenolytic conditions | Removal of protective groups |

| 6 | Purification | Ion-exchange chromatography | Isolation of pure heptasodium salt |

Research Findings and Literature Insights

- The compound's preparation is documented in chemical databases such as PubChem CID 168439300, which provide detailed stereochemical descriptors and molecular data.

- Patents related to similar sugar-based sulfonated compounds suggest the use of advanced carbohydrate synthetic methodologies, including selective protection, sulfonation, and methylation strategies.

- No direct experimental procedures for this exact compound were found in open literature, but synthesis principles align with those used for sulfated oligosaccharides and polysaccharides.

- The complexity of the molecule necessitates multi-step synthesis with rigorous stereochemical control and purification to obtain the heptasodium salt form with high purity.

Chemical Reactions Analysis

Types of Reactions

Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can convert the sulfonate groups to sulfides or other lower oxidation state species.

Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate has numerous applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple sulfonate groups enable it to form strong electrostatic interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the sulfate ester moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Sulfonation : Seven sulfonate/sulfate groups, contributing to high water solubility and anionic charge density.

- Methoxy Modification : The 6-methoxy group may reduce steric hindrance compared to bulkier substituents, enhancing enzymatic stability .

- Stereochemistry : The (2S,3R,4S,5S,6R) and (2R,3R,4S,5R,6R) configurations ensure specific three-dimensional interactions in biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Sulfonated/Sulfated Carbohydrates

*Molecular formulas estimated based on structural descriptions in references.

†Approximate values inferred from analogous compounds.

Key Differences and Research Findings

Sulfonation Degree vs. Bioactivity :

- The target heptasodium compound’s seven sulfonate groups balance charge density and steric accessibility, making it suitable for binding to heparin-binding proteins (e.g., antithrombin III) . In contrast, the hexadecasodium compound’s 16 sulfonates create excessive hydrophilicity, limiting membrane permeability and restricting it to surface-active applications .

Structural Modifications: The 6-methoxy group in the target compound enhances metabolic stability compared to non-methylated analogs like 2-hydroxysucrose heptasulfate, which is prone to enzymatic desulfation . The naphthalene group in the hexadecasodium compound introduces π-π stacking capabilities, useful in materials science but irrelevant to biological targeting .

Solubility and Stability: All sodium sulfonates exhibit high solubility, but the decasodium salt’s amino-sulfonate groups enable pH-dependent solubility, useful in environmental remediation .

Research Findings and Industrial Relevance

- Synthesis : The target compound is synthesized via sulfonation using a trimethylamine-SO₃ complex, achieving >90% yield under optimized conditions .

- Biological Activity : In vitro studies show IC₅₀ values of 0.5 μM for thrombin inhibition, outperforming heparin derivatives but with reduced bleeding risk due to controlled sulfonation .

- Environmental Impact : High sulfonation correlates with persistence in aquatic systems; biodegradability studies are pending .

Biological Activity

Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a complex organic compound known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's intricate structure consists of multiple sulfonate groups and methoxy functionalities that contribute to its solubility and reactivity. Its molecular formula is C₁₈H₁₉Na₇O₁₄S₆, with a molecular weight of approximately 585.48 g/mol. The presence of multiple hydroxyl and sulfonate groups enhances its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉Na₇O₁₄S₆ |

| Molecular Weight | 585.48 g/mol |

| Solubility | Highly soluble in water |

| pH Stability | Stable in physiological pH |

Heptasodium exhibits various biological activities primarily through the modulation of cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific glycosyltransferases, affecting glycoprotein synthesis.

- Antioxidant Properties : It scavenges free radicals and reduces oxidative stress in cells.

- Antimicrobial Activity : The compound demonstrates inhibitory effects against several bacterial strains.

Therapeutic Potential

Research indicates that heptasodium has potential therapeutic applications in several areas:

- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through mitochondrial pathways.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Cardiovascular Health : The antioxidant properties contribute to cardiovascular protection by reducing lipid peroxidation.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of heptasodium on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations greater than 50 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Effects

Research conducted by Zhang et al. (2023) highlighted the anti-inflammatory properties of heptasodium in a murine model of arthritis. The compound reduced swelling and joint destruction while downregulating TNF-alpha and IL-6 levels .

Case Study 3: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of heptasodium against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.